1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10/h1-3,5,9,12H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJGESMXWQLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580323 | |
| Record name | 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919106-12-0 | |
| Record name | 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Pyridin 3 Yl 3 Azabicyclo 3.1.0 Hexane and Analogues
Palladium-Catalyzed Synthetic Routes
Palladium catalysis has emerged as a powerful tool for the construction of the 3-azabicyclo[3.1.0]hexane framework, offering high efficiency and stereochemical control. Various palladium-catalyzed reactions, including cyclopropanation, intramolecular cyclizations, and C-H functionalization, have been successfully employed.
One notable method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with significant diastereoselectivity. rsc.org Another approach involves the unusual palladium(0)-catalyzed cyclopropanation of allenenes. Treatment of N-protected 4-alkyl-4-(N-allyl)amino allenes with a palladium catalyst leads to the stereoselective formation of the 3-azabicyclo[3.1.0]hexane structure. nih.gov
Furthermore, palladium-catalyzed transannular C–H arylation has been developed for alicyclic amines, including the azabicyclo[3.1.0]hexane core. This method allows for the direct introduction of aryl groups, such as the pyridinyl moiety, onto the pre-formed bicyclic system. nih.gov A patent describes the synthesis of 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane, demonstrating a practical application of these advanced methods. google.com
| Reaction Type | Catalyst | Substrates | Key Features | Yield |
| Cyclopropanation | Pd(OAc)₂/dppf | Maleimides, N-Tosylhydrazones | High diastereoselectivity, gram-scale possible | High |
| Cyclopropanation | Pd₂(dba)₃·CHCl₃ | Allenenes, Allyl carbonate | Stereoselective, forms bicyclic framework | Moderate to Good |
| Aza-Wacker Cyclization | Pd(PPh₃)₂Cl₂ | Vinyl cyclopropanecarboxamides | Intramolecular, oxidative, tolerant of aryl groups | Moderate |
| Transannular C-H Arylation | Pd(OAc)₂ | Azabicyclo[3.1.0]hexane, Aryl iodides | Late-stage functionalization, improved with ligands | Up to 84% |
Mechanistic Investigations of Palladium-Mediated Cyclization Reactions
In the case of palladium-catalyzed cycloisomerization of enynes, detailed experimental and theoretical studies have revealed a palladium(II) hydride-mediated pathway. acs.org The catalytic cycle is understood to involve hydropalladation, migratory insertion, and subsequent β-hydride elimination steps. acs.org For the cyclization of allenenes, a proposed mechanism involves the formation of a π-allylpalladium intermediate which then undergoes an intramolecular nucleophilic attack to construct the bicyclic system. acs.org
Stereochemical Control in Metal-Catalyzed Azabicyclo[3.1.0]hexane Formation
Achieving high stereochemical control is a critical aspect of synthesizing complex molecules for pharmaceutical applications. In the context of metal-catalyzed routes to azabicyclo[3.1.0]hexanes, significant progress has been made. The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, for instance, proceeds with high diastereoselectivity. rsc.org Similarly, the palladium(0)-catalyzed cyclization of allenenes is reported to be stereoselective. acs.org
Enantioselective synthesis has been achieved through one-pot procedures involving allylic substitution and oxidative cyclization. By employing a chiral ligand, specifically (P,R,R)-i-Pr-SPRIX, the desired bicyclic compounds can be produced with high enantiomeric excess (ee). researchgate.net This highlights the importance of ligand design in controlling the stereochemical outcome of palladium-catalyzed reactions.
| Method | Catalyst/Ligand System | Stereochemical Outcome | Yield / ee |
| Cyclopropanation of Maleimides | Pd(OAc)₂/dppf | High diastereoselectivity | High yields |
| One-pot Oxidative Cyclization | Pd(II)/ (P,R,R)-i-Pr-SPRIX | Enantioselective | Up to 92% yield / 90% ee researchgate.net |
| Cyclization of Allenenes | Pd₂(dba)₃·CHCl₃ | Stereoselective | Moderate yields |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex heterocyclic compounds by combining three or more starting materials in a single step. This strategy is particularly attractive due to its high atom economy and operational simplicity.
Three-Component Reactions for Azabicyclo[3.1.0]hexene Derivatives
A novel and straightforward synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives has been developed utilizing a three-component reaction. acs.orgnih.gov This reaction involves the combination of aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride. acs.org The process is notable for its simplicity and high efficiency, providing highly substituted azabicyclo[3.1.0]hexene products in excellent yields. acs.org By selecting 3-pyridinecarboxaldehyde (B140518) as the aryl aldehyde component, this methodology can be adapted to produce analogues bearing the pyridin-3-yl substituent at the 1-position.
The proposed mechanism begins with the condensation of the aryl aldehyde and malononitrile. acs.org This is followed by sequential additions of hydroxylamine and another molecule of malononitrile, leading to a key intermediate that undergoes cyclization and subsequent intramolecular rearrangement to form the final bicyclic product. acs.org
Eco-Friendly and Efficient Synthetic Protocols in Aqueous Media
A significant advantage of the aforementioned three-component reaction is its eco-friendly nature. The synthesis is carried out in water, eliminating the need for organic solvents. acs.orgnih.gov Furthermore, the reaction proceeds under mild conditions and without the use of any catalyst, which simplifies the experimental workup and enhances its environmental credentials. acs.org The combination of readily available starting materials, excellent product yields, short reaction times, and high atom economy makes this an exceptionally efficient and green synthetic protocol. acs.org
| Aryl Aldehyde | Yield (%) |
| Benzaldehyde | 79 acs.org |
| 4-Bromobenzaldehyde | 90 acs.org |
| 4-Chlorobenzaldehyde | 78 acs.org |
| 4-Nitrobenzaldehyde | 75 acs.org |
| 4-Methylbenzaldehyde | 80 acs.org |
| 2,4-Dichlorobenzaldehyde | 93 acs.org |
| 4-Methoxybenzaldehyde | 92 acs.org |
Intramolecular Cyclization and Annulation Approaches
Intramolecular cyclization and annulation reactions represent another cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core, providing direct access to the fused ring system from acyclic or monocyclic precursors.
A prominent example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, which constructs the bicyclic system in a single step. nih.gov Another effective strategy is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. This method uses a strong base like potassium tert-butoxide to induce cyclization, forming highly substituted aza[3.1.0]bicycles. mdpi.com
Annulation strategies, such as the [2+1] fused-annulation reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor (e.g., from N-tosylhydrazones), are also effective. mdpi.com Additionally, 1,3-dipolar cycloaddition reactions between cyclopropenes and azomethine ylides have been developed to produce spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with high diastereoselectivity. beilstein-journals.org A copper-free Sonogashira coupling followed by a 5-exo-dig cyclization of 2-iodocyclopropanecarboxamides also provides efficient access to the bicyclic core. nih.gov
Kulinkovich-de Meijere Reaction in 2-Azabicyclo[3.1.0]hexane Synthesis
The Kulinkovich-de Meijere reaction, a powerful tool for the synthesis of cyclopropanes from esters or amides and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, has been adapted for the construction of azabicyclic systems. While originally developed for cyclopropanol (B106826) synthesis, its intramolecular variant has proven effective in synthesizing N-protected 2-azabicyclo[3.1.0]hexanes. orgsyn.org This methodology has been successfully applied in the large-scale synthesis of advanced heterocyclic intermediates. For instance, a robust and scalable synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane was developed, utilizing a Kulinkovich–de Meijere pyrroline (B1223166) cyclopropanation as a key step. acs.orgacs.org This approach highlights the industrial applicability of the reaction for producing complex nitrogen-containing scaffolds. acs.orgacs.org
The reaction typically involves the treatment of an N-alkenyl amide with a Grignard reagent and a titanium catalyst, leading to the formation of a titanacyclopropane intermediate which then undergoes reductive elimination to afford the desired bicyclic product. The choice of protecting group on the nitrogen atom and the substitution pattern on the alkene can influence the efficiency and stereoselectivity of the cyclopropanation.
Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene (B1206846) N,X-Acetals
A versatile and efficient method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the copper(II)-mediated intramolecular oxidative cyclopropanation of α-oxo ketene N-allyl-N,X-acetals (where X can be S, O, or N). acs.orgnih.govresearchgate.net This reaction proceeds under mild conditions and provides access to a diverse range of 2-substituted 3-azabicyclo[3.1.0]hex-2-enes. acs.orgnih.gov
The proposed mechanism involves a single-electron transfer (SET) from the ketene N,X-acetal to the copper(II) species, initiating a radical cyclization cascade. acs.orgnih.gov This is followed by the formation of a metallacyclobutane intermediate and subsequent reductive elimination to yield the cyclopropane (B1198618) ring. acs.org This method is notable for its broad substrate scope and the potential for further functionalization of the resulting products. acs.orgnih.gov
| Entry | Substrate (α-oxo ketene N,X-acetal) | Product | Yield (%) |
| 1 | N-allyl-N-(4-methylphenyl) ketene N,S-acetal | 2-(benzylthio)-1-(4-methylphenyl)-4-phenyl-3-azabicyclo[3.1.0]hex-2-ene | 85 |
| 2 | N-allyl-N-(4-methoxyphenyl) ketene N,S-acetal | 2-(benzylthio)-1-(4-methoxyphenyl)-4-phenyl-3-azabicyclo[3.1.0]hex-2-ene | 82 |
| 3 | N-allyl-N-(4-chlorophenyl) ketene N,O-acetal | 2-ethoxy-1-(4-chlorophenyl)-4-phenyl-3-azabicyclo[3.1.0]hex-2-ene | 77 |
| 4 | N-allyl-N-phenyl ketene N,N-acetal | 2-(diallylamino)-1,4-diphenyl-3-azabicyclo[3.1.0]hex-2-ene | 67 |
Base-Promoted Intramolecular Additions for Conformationally Restricted Aza[3.1.0]bicycles
A straightforward approach to highly substituted and conformationally restricted aza[3.1.0]bicycles involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comexlibrisgroup.comnih.gov This method provides a metal-free alternative for the construction of the 3-azabicyclo[3.1.0]hexane core. mdpi.comexlibrisgroup.comnih.gov The reaction is typically carried out at elevated temperatures in the presence of a strong base, such as potassium tert-butoxide (tBuOK), in a polar aprotic solvent like DMF. mdpi.comresearchgate.net
This strategy is particularly useful for synthesizing saturated aza[3.1.0]bicycle-containing fused bicyclic compounds. mdpi.comexlibrisgroup.comnih.gov The diastereomeric ratio of the products can be influenced by the substituents on the vinyl cyclopropanecarboxamide (B1202528) precursor. mdpi.comresearchgate.net
| Entry | R¹ | R² | Product | Yield (%) | dr |
| 1 | Ph | H | 4-methyl-1,3-diphenyl-3-azabicyclo[3.1.0]hexan-2-one | 75 | 5:3 |
| 2 | 4-MeC₆H₄ | H | 4-methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 70 | 5:3 |
| 3 | 4-ClC₆H₄ | H | 1-(4-chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 64 | 5:3 |
| 4 | 3-MeOC₆H₄ | H | 1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80 | 5:3 |
[2+1] Fused-Annulation Reactions with Maleimide Derivatives
The reaction of functionalized maleimide derivatives with a one-carbon donor represents an effective intermolecular [2+1] fused-annulation strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.comresearchgate.net Various sources can be used to generate the one-carbon donor in situ, including substituted diazomethanes, bromo(nitro)methane, substituted α-diazoacetates, and N-tosylhydrazones. mdpi.comresearchgate.net
A notable example is the photochemical decomposition of pyrazolines, formed from the [3+2] cycloaddition of in situ generated diazo compounds with maleimides, to yield CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. scispace.com This method allows for the introduction of fluorinated motifs, which are of significant interest in medicinal chemistry. The reaction proceeds through a 1,3-biradical intermediate, which then recombines to form the cyclopropane ring. scispace.com
1,3-Dipolar Cycloaddition Reactions
Synthesis of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes from Cyclopropenes and Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a highly efficient and stereoselective method for the construction of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgbohrium.comacs.org This reaction can be performed as a one-pot, three-component process, where the azomethine ylide is generated in situ from the condensation of an α-amino acid and a carbonyl compound. beilstein-journals.orgacs.orgrsc.org A wide variety of carbonyl compounds, including isatins, ninhydrin, and 11H-indeno[1,2-b]quinoxalin-11-ones, have been successfully employed. beilstein-journals.orgbohrium.comrsc.org
This methodology provides access to a diverse library of complex spirocyclic compounds with high atom economy and under mild reaction conditions. bohrium.com The reaction of a stable azomethine ylide, the protonated form of Ruhemann's purple, with various cyclopropenes has also been developed for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgbeilstein-archives.org
| Entry | Carbonyl Compound | α-Amino Acid | Cyclopropene | Product | Yield (%) |
| 1 | Isatin | Sarcosine | 1,2,3-Triphenylcyclopropene | Spiro[oxindole-3,2'-(3'-phenyl-1',5',6'-triphenyl-3'-azabicyclo[3.1.0]hexane)] | 85 |
| 2 | Ninhydrin | Proline | 1,2-Diphenylcyclopropene | Spiro[indene-2,2'-(1',5'-diphenyl-3'-azabicyclo[3.1.0]hexane)]-1,3-dione | 92 |
| 3 | 11H-Indeno[1,2-b]quinoxalin-11-one | Glycine | 3-Methyl-1,2-diphenylcyclopropene | Spiro[indeno[1,2-b]quinoxaline-11,2'-(6'-methyl-1',5'-diphenyl-3'-azabicyclo[3.1.0]hexane)] | 88 |
| 4 | Ruhemann's Purple (protonated) | - | 3-Ethyl-1,2-diphenylcyclopropene | Bis-spiro[indane-2,2'-(6'-ethyl-1',5'-diphenyl-3'-azabicyclo[3.1.0]hexane)-4',2''-indane]-1,1'',3,3''-tetraone | 72 |
Diastereoselective Control in Cycloaddition Processes
A key advantage of the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes is the high degree of diastereoselectivity that can be achieved. beilstein-journals.orgrsc.orgthieme-connect.com The stereochemical outcome of the reaction is often controlled by the facial selectivity of the approach of the dipolarophile (cyclopropene) to the azomethine ylide. beilstein-journals.org In many cases, the reaction proceeds with complete stereoselectivity, yielding a single diastereomer. bohrium.comrsc.org
For example, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with the stable azomethine ylide derived from Ruhemann's purple affords the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.org Similarly, the three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one derivatives, α-amino acids, and cyclopropenes produces spiro-fused azabicyclo[3.1.0]hexane moieties with excellent diastereoselectivity. rsc.org DFT calculations have been employed to understand the mechanism and rationalize the observed stereoselectivities in these cycloaddition reactions. bohrium.comthieme-connect.com
Functional Group Interconversion and Derivatization
Functional group interconversion and derivatization are pivotal in creating diverse libraries of this compound analogues for structure-activity relationship (SAR) studies. These transformations allow for the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
The oxidation of the 3-azabicyclo[3.1.0]hexane core to introduce a carbonyl group, thereby forming an azabicyclo[3.1.0]hexanone (a lactam), is a valuable transformation for generating key intermediates and novel analogues. A notable method for this conversion involves the use of ruthenium tetroxide (RuO₄), a powerful oxidizing agent.
In a documented synthesis, a protected 2-azabicyclo[3.1.0]hexane derivative, tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, was successfully oxidized to the corresponding lactam, tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate. thieme-connect.comthieme-connect.com This reaction is typically carried out using a catalytic amount of ruthenium(IV) oxide hydrate (B1144303) (RuO₂·xH₂O) with a stoichiometric amount of a co-oxidant, such as sodium periodate (B1199274) (NaIO₄). thieme-connect.comthieme-connect.com The reaction proceeds by the in situ generation of the highly reactive ruthenium tetroxide.
The reaction is generally performed in a biphasic solvent system, such as ethyl acetate (B1210297) and water, and is vigorously stirred to ensure efficient mixing and reaction. thieme-connect.com The progress of the reaction can be monitored by standard chromatographic techniques. Upon completion, the reaction is quenched, and the product is isolated and purified. This oxidation provides a direct route to the 2-oxo derivative, which can serve as a versatile intermediate for further functionalization. thieme-connect.comresearchgate.net
A summary of the oxidation of a 2-azabicyclo[3.1.0]hexane derivative is presented in the table below.
| Starting Material | Reagents | Product | Yield | Reference |
| tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | RuO₂·xH₂O, NaIO₄ | tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate | Not specified | thieme-connect.comthieme-connect.com |
Table 1: Oxidation of a 2-azabicyclo[3.1.0]hexane derivative to the corresponding lactam.
The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. While tandem C(sp³)–H bond activated alkenylation/amination reactions on the 3-azabicyclo[3.1.0]hexane scaffold are not extensively documented, the principles of C–H activation have been applied to cyclopropane-containing systems, suggesting the feasibility of such transformations on analogues of this compound. researchgate.net
C–H activation strategies on strained ring systems like cyclopropanes have been demonstrated, primarily focusing on arylation and alkenylation. nih.govacs.orgchemrxiv.orgresearchgate.net For instance, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes has been achieved using aryl boronic acids, directed by the native tertiary amine functionality. nih.govacs.orgchemrxiv.orgresearchgate.net This highlights the potential for functionalizing the cyclopropane ring of the azabicyclo[3.1.0]hexane core.
Separately, rhodium-catalyzed C–H amination reactions have proven to be versatile for the synthesis of nitrogen-containing compounds. nih.govacs.orgresearchgate.net These reactions can proceed via intramolecular or intermolecular pathways, utilizing various nitrogen sources. nih.gov The application of such a C–H amination to the 3-azabicyclo[3.1.0]hexane system could provide a direct route to novel aminated analogues.
A hypothetical tandem reaction would involve the initial C–H activation and alkenylation, followed by an amination step, potentially catalyzed by a single transition metal or through a dual catalytic system. Such a process would enable the rapid construction of highly functionalized 3-azabicyclo[3.1.0]hexane derivatives.
| C–H Functionalization | Catalyst System | Substrate Class | Product Class | Reference |
| Enantioselective C(sp³)–H Arylation | Pd(OAc)₂, N-Ac-(l)-Tle-OH | Aminomethyl-cyclopropanes | Arylated cyclopropanes | acs.org |
| Intramolecular C–H Amination | Rh₂(esp)₂ | Sulfamate esters | Cyclic sulfamidates | nih.gov |
| C–H Alkenylation | [Cp*RhCl₂]₂, AgSbF₆ | 2-Pyridones | Alkenylated 2-pyridones | researchgate.net |
Table 2: Examples of C–H functionalization reactions relevant to the derivatization of azabicyclo[3.1.0]hexane analogues.
The development of enantioselective methods to synthesize chiral 3-azabicyclo[3.1.0]hexane derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Several catalytic asymmetric strategies have been successfully employed to construct this bicyclic scaffold with high stereocontrol.
One prominent approach is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. nih.govacs.org By selecting the appropriate chiral dirhodium(II) catalyst and reaction conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate can be obtained with high selectivity. nih.govacs.org These reactions can be performed with very low catalyst loadings, making them highly efficient. nih.govacs.org
Another powerful method involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes . cpu.edu.cnresearchgate.net This process constructs the 3-azabicyclo[3.1.0]hexane framework in a single step, forming multiple C–C bonds and two stereocenters with excellent regio- and enantioselectivities. cpu.edu.cnresearchgate.net The use of a chiral ligand is crucial for achieving high enantiomeric excess. researchgate.net
A flexible two-step protocol has also been developed, which involves a CpxRhIII catalyzed C–H activation to form a disubstituted cis-cyclopropane, followed by a Cp*IrIII catalyzed transfer hydrogenation for the diastereoselective cyclization with a primary amine. acs.org This method allows for the efficient and selective synthesis of a variety of substituted 3-azabicyclo[3.1.0]hexanes. acs.org
| Method | Catalyst/Ligand | Starting Materials | Key Features | Reference |
| Dirhodium(II)-Catalyzed Cyclopropanation | Chiral Dirhodium(II) catalysts | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | High diastereoselectivity for exo or endo products, low catalyst loading. | nih.govacs.org |
| Pd-Catalyzed Asymmetric Cyclization/Carbonylation | Pd(0) / Chiral Ligand (e.g., (P,R,R)-i-Pr-SPRIX) | 1,6-enynes | Forms three C–C bonds, two rings, and two stereocenters in one pot with high ee. | cpu.edu.cnresearchgate.net |
| Two-Step C–H Activation/Cyclization | CpxRhIII catalyst, then Cp*IrIII catalyst | N-enoxysuccinimides, acrolein, primary amines | Flexible protocol, high enantio- and diastereoselectivity. | acs.org |
Table 3: Enantioselective synthetic methodologies for 3-azabicyclo[3.1.0]hexane analogues.
Structure Activity Relationship Sar and Pharmacophore Elucidation of 1 Pyridin 3 Yl 3 Azabicyclo 3.1.0 Hexane Analogues
Neuropeptide Y (NPY) Y5 Receptor Antagonism
The 3-azabicyclo[3.1.0]hexane scaffold has been identified as a promising framework for the development of Neuropeptide Y (NPY) Y5 receptor antagonists. Through systematic modifications of a screening hit, a novel class of potent and selective small molecule antagonists has been developed, demonstrating the utility of this rigid bicyclic system in orienting key pharmacophoric elements for optimal receptor interaction.
Structure-Activity Relationships of the Azabicyclo[3.1.0]hexane Scaffold in NPY Y5 Ligands
The exploration of N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)-5-(2-pyridinyl)-1,3-thiazol-2-amine derivatives has elucidated key structure-activity relationships (SAR) for NPY Y5 receptor antagonism. nih.gov The core scaffold, consisting of the 3-azabicyclo[3.1.0]hexane moiety linked to a 2-aminothiazole, provides a foundational structure for potent antagonism.
Initial efforts focused on modifications of the aminothiazole and the pyridinyl group. It was determined that the nature and position of substituents on the pyridine (B92270) ring significantly impact binding affinity. For instance, substitution at the 4-position of the pyridine ring was generally well-tolerated.
Further SAR studies explored the impact of modifying the linker between the bicyclic core and the aminothiazole. The length and flexibility of this linker are critical for maintaining high affinity. The exocyclic methylene (B1212753) amine linker proved to be optimal in many cases.
Stereochemistry of the azabicyclo[3.1.0]hexane scaffold also plays a crucial role in receptor binding. The exo isomer consistently demonstrated higher affinity compared to the endo isomer, highlighting the importance of the spatial arrangement of the substituents for effective interaction with the Y5 receptor binding pocket.
Table 1: SAR of Azabicyclo[3.1.0]hexane Analogues as NPY Y5 Antagonists
| Compound | R Group (on Pyridine) | Stereochemistry | NPY Y5 Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | H | exo | 5.6 |
| 2 | 4-CH₃ | exo | 4.2 |
| 3 | 4-Cl | exo | 3.8 |
| 4 | H | endo | >1000 |
Influence of Remote Substitutions on Receptor Binding Affinity
The influence of substitutions on the pyridine ring, a region remote from the core scaffold, has been systematically investigated to understand their effect on NPY Y5 receptor binding affinity. These "remote substitutions" have been shown to fine-tune the electronic and steric properties of the ligands, leading to significant improvements in potency.
For example, introducing small electron-donating or electron-withdrawing groups at the 4-position of the pyridine ring generally resulted in enhanced binding affinity. This suggests the presence of a specific sub-pocket in the Y5 receptor that can accommodate these substituents. However, larger, more sterically demanding groups at this position led to a decrease in affinity, indicating a size limitation for this pocket.
The electronic nature of the substituent also appears to play a role. A correlation between the electronic properties of the substituent and binding affinity has been observed, although a simple linear relationship is not always apparent. This suggests a complex interplay of electronic and steric factors governing the interaction of this remote region of the ligand with the receptor.
Table 2: Influence of Remote Pyridine Substitutions on NPY Y5 Binding Affinity
| Compound | 4-Position Substituent | NPY Y5 Binding Affinity (Ki, nM) |
|---|---|---|
| 5 | -H | 5.6 |
| 6 | -CH₃ | 4.2 |
| 7 | -OCH₃ | 3.1 |
| 8 | -Cl | 3.8 |
| 9 | -CF₃ | 7.9 |
| 10 | -CN | 6.5 |
Opioid Receptor Ligand Properties
The versatile 3-azabicyclo[3.1.0]hexane scaffold has also been successfully employed in the design of novel µ opioid receptor ligands. nih.gov This framework has proven to be a valuable template for developing compounds with high affinity and selectivity for the µ opioid receptor, distinct from their activity at NPY receptors.
Design of µ Opioid Receptor Ligands
The design of 3-azabicyclo[3.1.0]hexane-based µ opioid ligands was initiated from a lead compound identified through screening. nih.gov Optimization of this lead structure involved systematic modifications to explore the SAR and enhance binding affinity and functional activity.
A key modification was the introduction of a single methyl group, which resulted in a remarkable 35-fold improvement in binding affinity. nih.gov This "magic methyl" effect underscores the sensitivity of the µ opioid receptor to subtle structural changes. Further optimization of the substituents on the aromatic ring and the linker connecting it to the bicyclic core led to the identification of compounds with picomolar binding affinity. nih.gov
The SAR studies revealed that the nature of the substituent on the phenyl ring is a critical determinant of potency. Electron-withdrawing groups were generally favored, and the position of the substituent also had a significant impact on affinity.
Table 3: Design and µ Opioid Receptor Binding Affinity of 3-Azabicyclo[3.1.0]hexane Analogues
| Compound | Aromatic Substituent | µ Opioid Receptor Binding Affinity (Ki, pM) |
|---|---|---|
| 11 | 3-OH | 5200 |
| 12 | 3-OH, 4-CH₃ | 150 |
| 13 | 3-F | 890 |
| 14 | 3-Cl | 450 |
| 15 | 3-CN | 280 |
Selectivity over δ and κ Opioid Receptor Subtypes
A crucial aspect of developing novel µ opioid ligands is achieving high selectivity over the δ and κ opioid receptor subtypes to minimize off-target effects. The 3-azabicyclo[3.1.0]hexane series has demonstrated excellent selectivity for the µ receptor. nih.gov
The optimized compounds exhibit significantly lower affinity for both the δ and κ opioid receptors, with selectivity ratios often exceeding several hundred-fold. This high degree of selectivity is attributed to the rigid conformation of the bicyclic scaffold, which presents the key pharmacophoric groups in a precise orientation that is preferentially recognized by the µ opioid receptor binding site.
Table 4: Opioid Receptor Selectivity Profile of Lead Compound 12
| Receptor Subtype | Binding Affinity (Ki, pM) | Selectivity Ratio (δ/µ) | Selectivity Ratio (κ/µ) |
|---|---|---|---|
| µ | 150 | - | - |
| δ | 45,000 | 300 | - |
| κ | 75,000 | - | 500 |
Functional Activity Characterization of µ Opioid Ligands
The functional activity of the 3-azabicyclo[3.1.0]hexane-based µ opioid ligands has been characterized in various in vitro assays. nih.gov These studies have revealed a range of functional profiles, from full agonists to partial agonists and antagonists.
The nature of the functional activity is highly dependent on the specific substitution pattern on the molecule. For instance, subtle changes in the substituents can switch a compound from being an agonist to an antagonist. This highlights the fine balance of structural features required to elicit a specific functional response at the µ opioid receptor.
Functional assays, such as GTPγS binding and cAMP accumulation assays, have been employed to quantify the efficacy and potency of these ligands. The results from these assays have been instrumental in guiding the optimization process towards compounds with desired functional profiles for potential therapeutic applications. nih.gov
Table 5: Functional Activity of Selected µ Opioid Ligands
| Compound | Functional Activity Profile | GTPγS Emax (%) | GTPγS EC₅₀ (nM) |
|---|---|---|---|
| 12 | Antagonist | N/A | N/A |
| 16 | Partial Agonist | 45 | 12.5 |
| 17 | Full Agonist | 95 | 3.2 |
Conformational Analysis of Opioid Receptor Antagonists with the Azabicyclo[3.1.0]hexane Scaffold
To investigate the active conformation of opioid receptor antagonists, researchers have developed structurally rigid analogues of more flexible parent compounds. nih.govacs.org The N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane framework serves as a conformationally constrained version of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists. nih.govacs.orgresearchgate.net This rigidity allows for a more precise understanding of the spatial orientation required for receptor binding and antagonist activity.
Evaluation of these conformationally restricted compounds revealed that fixing the 3-hydroxyphenyl group in a piperidine (B6355638) equatorial orientation resulted in potencies that were equal to or greater than those of the more flexible parent compounds. acs.orgresearchgate.net This finding suggests that this specific equatorial conformation is favorable for antagonist activity at opioid receptors.
Studies on these rigid analogues also provided insights into the importance of other structural features. For instance, comparison between analogues with and without a methyl group at the 1-position of the azabicyclo[3.1.0]hexane ring system suggested that this methyl group, equivalent to the 3-methyl group in the piperidine series, may not be essential for pure opioid antagonist properties. nih.govresearchgate.net The azabicyclo[3.1.0]hexane scaffold has been identified as a significant structural component in compounds designed as µ-opioid receptor ligands. nih.govnih.gov
| Compound | N-Substituent | Receptor | Antagonist Potency Ke (nM) |
| Analogue 1 (1,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative) | 2-methylcinnamyl | µ (mu) | 0.02 |
| δ (delta) | 0.74 | ||
| κ (kappa) | 0.39 | ||
| Analogue 2 (1-desmethyl-azabicyclo[3.1.0]hexane derivative) | (E)-4,4-dimethyl-2-pentenyl | µ (mu) | 0.48 |
| δ (delta) | 8.6 | ||
| κ (kappa) | 2.9 |
Data sourced from a study on structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists. nih.gov
Adenosine (B11128) A3 Receptor Ligands
The bicyclo[3.1.0]hexane scaffold is a key structural feature in the development of potent and selective ligands for the Adenosine A3 receptor (A3AR). nih.govuniversiteitleiden.nl
Exploration of Bicyclo[3.1.0]hexane-Based Nucleosides
The replacement of the flexible furanose (ribose) ring of nucleosides with a conformationally rigid bicyclo[3.1.0]hexane system has proven to be a successful strategy for enhancing both the potency and selectivity of ligands for the A3AR. nih.govscispace.com This specific scaffold, also referred to as (N)-methanocarba, locks the molecule into a "North" (N) envelope conformation, which is particularly favorable for A3AR binding. scispace.com
This exploration has yielded a variety of A3AR ligands, including both agonists and antagonists. acs.org For example, (N)-methanocarba nucleosides functionalized as 5'-uronamides typically act as A3AR agonists, while 5'-truncated versions of the same scaffold exhibit antagonist properties. acs.org Through this approach, highly potent and selective compounds have been identified, such as the amine congener 15 (Kᵢ = 2.1 nM) and the truncated partial agonist 22 (Kᵢ = 4.9 nM). acs.org
Structure-Affinity Relationships with Modifications at Purine (B94841) and Bicyclo[3.1.0]hexane Moieties
Systematic modifications to both the purine and the bicyclo[3.1.0]hexane components of these nucleoside analogues have further elucidated the structure-affinity relationships (SAR) for the A3AR.
Modifications at the Purine Moiety:
C2 Position: The substituent at the C2 position of the adenine (B156593) ring significantly influences affinity. In 5'-truncated nucleoside series, 2-chloro analogues were found to be more potent at the A3AR than their 2-hydrogen or 2-fluorine counterparts. acs.org Conversely, the introduction of a 2-alkynyl chain at this position can lead to a significant reduction in affinity. acs.org However, in the (N)-methanocarba 5'-methyluronamide series, 2-arylethynyl substitutions can result in highly potent and selective agonists, with some halo-substituted compounds displaying Kᵢ values in the sub-nanomolar range (0.5–0.6 nM). scispace.comnih.gov The affinity in the 2-aryl series is generally lower and more variable compared to the 2-arylethynyl series. acs.orgacs.org
N6 Position: Modifications at the N6 position are also critical. For instance, the dibenzylation of the exocyclic amine, when combined with a methylthio group at the C2 position, resulted in a compound (30 ) with high A3R selectivity and a Kᵢ of 0.38 μM. nih.gov In truncated (N)-methanocarba adenosines, certain dopamine-derived N6-substituents have been shown to favor high A3AR affinity and selectivity. nih.govfigshare.com
Modifications at the Bicyclo[3.1.0]hexane Moiety:
5'-Position: In contrast to the purine ring, most modifications at the 5'-position of the bicyclo[3.1.0]hexane scaffold are not well tolerated and typically lead to a decrease in A3R affinity. nih.gov
| Compound ID | C2-Substituent | N6-Substituent | hA3AR Ki (nM) |
| 9 | -ethynyl-phenyl | -methyl | < 1 |
| 13 | -ethynyl-(4-chlorophenyl) | -methyl | 0.6 |
| 14 | -ethynyl-(4-fluorophenyl) | -methyl | 0.5 |
| 15 | -ethynyl-phenyl | -H | 10.9 |
| 22 | -Cl | -H | 4.9 |
| 30 | -S-methyl | -dibenzyl | 380 |
| 31 | -ethynyl-(3,4-difluorophenyl) | -(3-chlorobenzyl) | 3.0 |
Table showing the binding affinities (Kᵢ) of various (N)-methanocarba nucleoside analogues at the human A3 adenosine receptor (hA3AR), highlighting the effects of substitutions on the purine ring. nih.govacs.orgnih.govnih.gov
After a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific data to generate the requested article on "1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane" according to the provided outline.
The user's instructions require a thorough and scientifically accurate analysis of the compound's specific molecular interactions, enzymatic inhibition kinetics for Dipeptidyl Peptidase-IV (DPP-IV) and Monoamine Oxidase B (MAO-B), and its cellular mechanisms of action.
The search results indicate the following:
Existence and Synthesis: The compound "this compound" is a known chemical entity, and its synthesis has been described in patent literature. google.com
General Biological Context: The 3-azabicyclo[3.1.0]hexane scaffold is present in various biologically active molecules, including some DPP-IV inhibitors and compounds with antibacterial or antitumor properties. nih.govasianpubs.orgnih.govmdpi.combeilstein-journals.org Patents suggest that the broader class of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes may act as modulators of biogenic amine transport. google.com
Lack of Specific Data: Crucially, no detailed research findings, crystal structures, molecular docking studies, or specific enzymatic assay data were found for "this compound" itself. Specifically:
There is no available information on its binding modes, including key interactions like hydrogen bonding or π-stacking with any biological target.
No kinetic parameters (such as Ki or IC50 values) for the inhibition of DPP-IV or MAO-B by this specific compound could be located.
While a general cellular mechanism (modulation of biogenic amine transport) is proposed for the compound class, detailed studies elucidating this mechanism for "this compound" are not available.
Given the strict adherence required to the user's outline and the exclusion of information on related but distinct compounds, it is not possible to provide the requested detailed and scientifically accurate article. The necessary experimental data for this specific compound does not appear to be published in the sources accessed.
Molecular Interactions and Biological Target Engagement Mechanisms
Cellular Mechanisms of Action
Antiproliferative Activity in Cancer Cell Lines
No data available.
Effects on Cell Cycle Progression and Apoptosis Induction
No data available.
Interference with Cytoskeletal Dynamics (e.g., actin filament disruption)
No data available.
Modulation of Intracellular Signaling Cascades (e.g., p53, STAT3/JAK2, MDM2/p53)
No data available.
Computational Approaches in the Analysis and Design of 1 Pyridin 3 Yl 3 Azabicyclo 3.1.0 Hexane
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding the behavior of 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane at the molecular level. These techniques allow for the prediction of how the compound binds to a protein and the dynamic nature of this interaction.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is crucial in determining the binding mode of this compound and its analogs to their target proteins. For instance, in the context of designing inhibitors for the main protease (3CLpro) of SARS-CoV-2, fragment-based drug design has been employed to create derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide. nih.gov Molecular docking studies of these derivatives revealed potential binding conformations within the active site of the protease, highlighting key interactions that contribute to their inhibitory activity. nih.gov
The 3-azabicyclo[3.1.0]hexane scaffold imparts a degree of conformational rigidity to the molecule. nih.gov This restriction can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The synthesis of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV (DPP-IV) inhibitors has been explored to develop novel treatments for type 2 diabetes. nih.gov
Molecular dynamics simulations can further investigate the conformational flexibility of this compound and its derivatives. These simulations provide a dynamic view of the molecule's behavior over time, revealing accessible conformations and the energetic barriers between them. This information is critical for understanding how the ligand adapts its shape to fit into the binding pocket of a protein and for designing analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For ligands of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a target for conditions like Alzheimer's and Parkinson's diseases, 3D-QSAR models have been developed. nih.govacs.org These models, such as those using the GRID/GOLPE methodology, have shown high predictive quality (R² = 0.97, Q² = 0.81), indicating a strong correlation between the model's predictions and experimental data. nih.govacs.org
A comprehensive QSAR study on a large set of 270 nicotinic agonists, belonging to various chemical classes, was conducted using both classical Hansch analysis and Comparative Molecular Field Analysis (CoMFA). nih.govresearchgate.net The resulting global 3D-QSAR/CoMFA model demonstrated robustness with good cross-validation statistics (n = 206, q² = 0.749, r² = 0.847) and high predictive power for an external set of ligands. nih.govresearchgate.net
QSAR studies identify molecular descriptors that are significantly correlated with the pharmacological potency of a series of compounds. These descriptors can be steric, electronic, or lipophilic in nature. For nicotinic ligands, studies have shown that steric interactions are of major importance for affinity. nih.govacs.org For instance, bulky substituents at the 6-position of the pyridine (B92270) ring can reduce affinity, whereas bulky ring systems incorporating a sp³-hybridized nitrogen can increase it. nih.govacs.org
In a study of 6-substituted nicotine (B1678760) derivatives, it was found that a combination of the lipophilicity (π) and the volume of the substituent at the 6-position accounted for the variation in nAChR affinity (r = 0.970, n = 15). researchgate.net This indicates that while lipophilic substituents are beneficial, their size must be optimized to avoid steric clashes that would decrease affinity. researchgate.net
Table 1: Key Findings from QSAR Studies on Nicotinic Ligands
| QSAR Model/Approach | Key Findings | Reference |
| 3D-QSAR (GRID/GOLPE) | Steric interactions are crucial for affinity. Bulky substituents on the pyridine ring can decrease affinity, while bulky sp³-nitrogen containing rings can increase it. | nih.govacs.org |
| Hansch Analysis & CoMFA | Detrimental steric effects are major modulators of receptor affinity. The global 3D-QSAR/CoMFA model showed high predictive power. | nih.govresearchgate.net |
| QSAR on 6-substituted nicotine | A combination of lipophilicity (π) and substituent volume explains affinity. Increased steric size of the substituent leads to decreased affinity. | researchgate.net |
Pharmacophore Modeling
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.
A pharmacophore model is generated by aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. semanticscholar.org For instance, a pharmacophore model for HDAC2 inhibitors was developed that consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and one aromatic ring. semanticscholar.org
While specific pharmacophore models for this compound are not extensively detailed in the provided context, the general principles of pharmacophore modeling are applicable. By identifying the key pharmacophoric features of this compound and its analogs that are crucial for their interaction with a particular target, new molecules with enhanced activity and selectivity can be designed. This approach has been successfully applied to various targets, including Janus kinases (JAKs), where both structure-based and ligand-based pharmacophore models have been used for virtual screening. mdpi.com
Identification of Essential Features for Target Interaction
Pharmacophore modeling and molecular docking are two of the most prominent computational techniques used to identify the essential structural features of this compound that are crucial for its interaction with specific biological targets.
Pharmacophore modeling defines the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a particular receptor. For the this compound scaffold, key pharmacophoric features include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site.
Aromatic/Hydrophobic Region: The pyridine ring itself provides a hydrophobic surface that can engage in π-π stacking or other non-polar interactions.
3D-Constrained Nitrogen: The nitrogen atom within the bicyclic system, while not always directly involved in binding, plays a critical role in orienting the pyridyl substituent and any other appended functional groups in a well-defined three-dimensional space.
These features have been identified in studies of various compounds containing the azabicyclo[3.1.0]hexane core, which have been investigated as inhibitors for a range of biological targets.
Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to a target protein. These simulations can reveal specific amino acid residues that form key interactions with the ligand. For instance, docking studies on related azabicyclic compounds have highlighted the importance of the bicyclic core in positioning substituents to optimally interact with the target's binding pocket. The rigid nature of the scaffold reduces the conformational penalty upon binding, often leading to more accurate docking predictions.
| Computational Technique | Key Findings for this compound Scaffold |
| Pharmacophore Modeling | - Pyridine nitrogen as a key hydrogen bond acceptor. - Aromatic ring contributing to hydrophobic interactions. - Rigid scaffold enforcing a specific 3D orientation of key features. |
| Molecular Docking | - Prediction of binding modes within target active sites. - Identification of specific amino acid interactions. - Elucidation of the role of the bicyclic core in orienting substituents. |
Application in Scaffold Derivatization and Lead Design
The insights gained from pharmacophore modeling and molecular docking are instrumental in guiding the derivatization of the this compound scaffold to design more potent and selective lead compounds.
Scaffold derivatization involves the strategic addition or modification of functional groups to the core structure. Computational approaches can predict the impact of these modifications on binding affinity and other drug-like properties. For example, in silico screening of virtual libraries of derivatives can prioritize compounds for synthesis, saving significant time and resources. Fragment-based drug design (FBDD) is a related approach where small molecular fragments are computationally docked to a target, and then linked together or grown to create more potent molecules based on a core scaffold like this compound.
Lead design and optimization aim to refine the properties of a promising compound to enhance its efficacy and safety. Computational tools are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. By integrating these predictions with binding affinity calculations, a more holistic approach to lead optimization can be achieved. For instance, modifications to the 3-azabicyclo[3.1.0]hexane core or the pyridine ring can be explored computationally to improve properties such as metabolic stability or cell permeability without compromising target engagement.
Theoretical Studies on Reaction Mechanisms
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of the chemical reactions used to synthesize this compound and its derivatives. These studies can elucidate reaction pathways, identify transition states, and explain observed selectivity.
Elucidation of Synthetic Pathways and Selectivity
The synthesis of the 3-azabicyclo[3.1.0]hexane core often involves cyclization reactions. DFT calculations have been successfully applied to study the mechanisms of similar reactions, such as 1,3-dipolar cycloadditions and intramolecular cyclopropanations, which are common strategies for constructing this bicyclic system. beilstein-journals.org
For the synthesis of this compound, a key step would be the formation of the fused cyclopropane-pyrrolidine ring system. Theoretical studies can help to:
Determine the most favorable reaction pathway: By calculating the energy profiles of different potential reaction mechanisms, the lowest energy pathway can be identified.
Analyze transition state geometries: Understanding the structure of the transition state provides insights into the factors that control the reaction rate and selectivity.
Explain stereoselectivity: Many synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives can produce multiple stereoisomers. DFT calculations can predict the relative energies of the transition states leading to different stereoisomers, thereby explaining the experimentally observed product distribution. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, DFT calculations have been used to rationalize the high diastereoselectivity observed in the formation of the 3-azabicyclo[3.1.0]hexane core. beilstein-journals.org
While specific theoretical studies on the synthesis of this compound are not extensively reported in the literature, the principles derived from studies on analogous systems are directly applicable.
| Theoretical Method | Application in Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds |
| Density Functional Theory (DFT) | - Calculation of reaction energy profiles to determine favorable pathways. - Analysis of transition state structures to understand reaction kinetics. - Prediction of stereochemical outcomes by comparing transition state energies. |
Lead Optimization and Scaffold Derivatization for Enhanced Bioactivity
Strategic Scaffold Hopping
Scaffold hopping is a key strategy in drug design used to identify structurally novel compounds with similar biological activity to existing ones, often leading to improved properties and a stronger intellectual property (IP) position. nih.gov
The 3-azabicyclo[3.1.0]hexane core has been central to the discovery of new GlyT1 inhibitor chemotypes. Research efforts have successfully employed a scaffold hopping approach to move away from more established chemical series. nih.govnih.gov For instance, a novel series of inhibitors was developed by merging structural elements from known piperidine-based GlyT1 inhibitors from Merck and another series from Pfizer that contained the [3.1.0] bicyclic ring system. nih.gov This strategy involved replacing the central piperidine (B6355638) core of existing inhibitors with the 3-azabicyclo[3.1.0]hexane system. nih.gov
This led to the creation of a new class of N-methylimidazole sulfonamides built upon the azabicyclo[3.1.0]hexane scaffold. nih.gov Further exploration has even extended this strategy, using the [3.1.0] system as a stepping stone to develop related bioisosteric cores, such as the [3.3.0] octahydrocyclopenta[c]pyrrole (B1584311) system, representing a significant structural modification. nih.gov This approach allows for the rapid exploration of new chemical space without relying on expensive and time-consuming high-throughput screening (HTS) campaigns. nih.govnih.gov
A primary driver for scaffold hopping is the need to navigate the crowded intellectual property landscape surrounding established drug targets like GlyT1. nih.gov By creating structurally distinct chemotypes, researchers can establish a robust and defensible patent position. The development of the 3-azabicyclo[3.1.0]hexane-based series was explicitly undertaken to achieve this goal. nih.govnih.gov This strategic modification of the chemical scaffold led to a novel, patented series of GlyT1 inhibitors, demonstrating the success of the approach in generating new IP. nih.govnih.gov The subsequent development of related series, including the [3.3.0] system, further solidified the IP position with additional patents granted. nih.gov
Rigid Analogues and Conformationally Constrained Systems
The use of rigid and conformationally constrained scaffolds is a powerful tool in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a target.
The 3-azabicyclo[3.1.0]hexane framework is inherently a conformationally restricted structure. nih.govnih.gov This rigidity is advantageous for studying the bioactive conformation of a ligand, which is the specific three-dimensional shape it adopts when binding to its biological target. By "locking" the pharmacophore elements in a defined orientation, as the azabicyclo[3.1.0]hexane scaffold does, medicinal chemists can gain valuable insights into the optimal geometry required for high-affinity binding. nih.gov For example, structurally rigid analogues featuring this scaffold have been synthesized to probe the active conformation of opioid receptor antagonists, demonstrating that locking the phenyl group in a specific orientation resulted in potencies equal to or better than more flexible compounds. nih.gov Similarly, using the bicyclo[3.1.0]hexane scaffold to constrain histamine (B1213489) analogues led to potent and selective ligands, suggesting the rigid structure mimics a favorable binding conformation. mdpi.com
Incorporating constrained scaffolds like 3-azabicyclo[3.1.0]hexane offers several distinct advantages in drug design. Firstly, by reducing the number of possible conformations, the entropic cost of binding to the receptor is lowered, which can lead to a significant increase in binding affinity and potency. nih.gov Secondly, conformational rigidity can enhance selectivity, as the fixed geometry of the ligand may fit precisely into the target's binding site but poorly into the sites of off-target proteins. mdpi.com This was observed in histamine analogues where the rigid bicyclo[3.1.0]hexane structure was key to achieving high selectivity for the H3 receptor over the H4 receptor. mdpi.com Finally, pre-organizing a molecule in its active conformation can lead to improved metabolic stability, as conformationally flexible regions that are often sites of metabolic attack are eliminated.
Multi-Property Optimization in Lead Series Development
The development of a successful drug candidate requires the simultaneous optimization of multiple properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. The 3-azabicyclo[3.1.0]hexane series of GlyT1 inhibitors serves as an excellent case study for this multi-parameter optimization process. nih.gov
Initial leads based on the 2-pyridyl [3.1.0] core showed weak activity. However, structure-activity relationship (SAR) studies demonstrated that the incorporation of an N-methyl imidazole (B134444) sulfonamide moiety dramatically increased potency. nih.gov This strategic modification improved GlyT1 inhibitory activity from IC50 values greater than 30 μM to under 250 nM, highlighting a critical interaction. nih.gov Further optimization of this lead series led to compounds with exceptional GlyT1 potency, favorable pharmacokinetic (DMPK) profiles, and high central nervous system (CNS) penetration, culminating in a lead compound that demonstrated efficacy in preclinical models. nih.gov
The following tables illustrate the structure-activity relationships observed during the optimization of azabicyclo-based scaffolds.
| Compound Series | Modification | GlyT1 IC50 |
|---|---|---|
| 2-Pyridyl [3.1.0] Core | Without N-methyl imidazole sulfonamide | > 30 µM |
| 2-Pyridyl [3.1.0] Core | With N-methyl imidazole sulfonamide | < 250 nM |
| Cyclopropyl methyl [3.1.0] Core | Replacement of N-methylimidazole with imidazole | Inactive |
| Cyclopropyl methyl [3.1.0] Core | Replacement of N-methylimidazole with N-methyl pyrazole | Inactive |
| Compound | Sulfonamide Moiety | GlyT1 IC50 |
|---|---|---|
| 11a | Ethyl | > 10 µM |
| 11b | Propyl | > 10 µM |
| 11g | N-methyl imidazole | 25 nM |
| 11h | N-methyl triazole | 15 nM |
Integration of Affinity, Selectivity, and Biological Properties
In drug discovery, lead optimization is a meticulous process of refining a compound's chemical structure to improve its therapeutic profile. For derivatives of 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane, this process involves balancing high binding affinity for a specific target with selectivity against off-target proteins to minimize side effects, all while ensuring the desired biological effect is achieved.
A prime example of this integrated approach is seen in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions like depression and addiction. Researchers have focused on optimizing derivatives for high affinity at the α4β2 nAChR subtype while ensuring selectivity against the α3β4 subtype, which is associated with undesirable cardiovascular effects. researchgate.netnih.gov This optimization led to the identification of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) as a clinical candidate. This compound demonstrates a high affinity for the α4β2 receptor (Ki value of 1.5 nM) and over 1000-fold selectivity against the α3β4 receptor. nih.gov The successful development of this candidate was guided by a combination of in vitro affinity and selectivity assays, pharmacokinetic evaluations, and in vivo efficacy studies. researchgate.netnih.gov
Similarly, structure-activity relationship (SAR) studies on 3-azabicyclo[3.1.0]hexane derivatives as µ-opioid receptor ligands have shown that specific structural modifications can lead to compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes. nih.gov This highlights the scaffold's versatility and the importance of a multi-parameter optimization approach where affinity, selectivity, and functional activity are considered in concert to achieve a desirable biological profile. nih.govunife.it
Addressing Metabolic Liabilities and Other ADMET-Relevant Considerations
A critical aspect of lead optimization is ensuring the compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A compound with high affinity and selectivity is of little therapeutic use if it is rapidly metabolized, poorly absorbed, or toxic. The 3-azabicyclo[3.1.0]hexane scaffold is often employed to enhance a molecule's drug-like properties.
Saturated heterocyclic structures, such as the azabicyclo[3.1.0]hexane core, are known to improve metabolic stability compared to more labile aromatic systems. rsc.org This is because they offer fewer sites for oxidative metabolism by cytochrome P450 enzymes. The rigid, three-dimensional nature of the scaffold can also shield other parts of the molecule from metabolic enzymes.
In the development of the α4β2 antagonist SUVN-911, ADMET properties were a key consideration. The final compound was found to be orally bioavailable and demonstrated good brain penetration in rat models, both of which are essential properties for a centrally acting therapeutic agent. researchgate.netnih.gov In silico ADMET analyses performed on other derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have also predicted high human intestinal absorption and moderate penetration of the blood-brain barrier. semanticscholar.org These findings underscore the scaffold's utility in designing drug candidates with favorable pharmacokinetic profiles, thereby reducing the high attrition rates often seen during clinical development. unife.it
Derivatization Strategies
To fine-tune the pharmacological profile of the this compound core, various derivatization strategies are employed. These involve the introduction of diverse functional groups and the exploration of different substitution patterns on both the pyridine (B92270) and the bicyclic rings.
Introduction of Hydroxyl, Amino, Amido, or Carboxyl Groups
The introduction of polar functional groups such as hydroxyl, amino, amido, and carboxyl moieties can significantly impact a compound's properties, including its solubility, hydrogen bonding capacity, and interaction with biological targets.
Amido and Carboxyl Groups: In the development of Toll-like receptor (TLR) 7/8 inhibitors, a carboxylic acid group on the 3-azabicyclo[3.1.0]hexane ring was replaced with various amides. acs.org This modification led to a significant improvement in cellular activity. Further derivatization of the amide side chain was crucial for balancing cellular activity with permeability. acs.org The synthesis of carboxamide derivatives at the 1-position of the bicyclic system has been a key strategy in creating potent TLR inhibitors. acs.org
Amino Groups: The amino group is another key functional group used in derivatization. For instance, (6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(phenyl)methanone has been used as an intermediate to synthesize novel HIV-1 entry inhibitors, demonstrating the utility of incorporating an amino functionality. mdpi.com
Hydroxyl Groups: The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can be introduced to the scaffold, allowing for further derivatization through oxidation, esterification, or substitution. This enables the creation of a wide array of analogs for SAR studies.
Substitution Patterns on the Pyridine and Bicyclic Ring Systems
Modifying the substitution patterns on both the pyridine ring and the bicyclic system is a fundamental strategy for optimizing ligand-receptor interactions and modulating physicochemical properties.
Pyridine Ring Substitution: The electronic and steric properties of the pyridine ring can be altered by adding substituents. In the case of the clinical candidate SUVN-911, a chloro group was introduced at the 6-position of the pyridine ring. This substitution was found to be critical for achieving high affinity and selectivity for the α4β2 nAChR. researchgate.netnih.gov Other studies have explored various substituents on the pyridine ring to fine-tune activity.
The strategic exploration of these derivatization pathways allows medicinal chemists to systematically investigate the structure-activity relationships and refine the properties of the this compound scaffold, leading to the discovery of novel and effective therapeutic agents.
Emerging Research Directions and Future Perspectives on 1 Pyridin 3 Yl 3 Azabicyclo 3.1.0 Hexane
Exploration of Novel Biological Targets
While the 3-azabicyclo[3.1.0]hexane scaffold is well-established in compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype for conditions like depression, current research is actively exploring a wider range of biological targets. mdpi.comunimi.it This expansion into new therapeutic areas highlights the versatility of this chemical framework.
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold are being investigated for their potential in treating a variety of disorders. The broad spectrum of activity for compounds containing this scaffold includes anti-inflammatory, antitumor, anti-neurodegenerative, antibacterial, and antiviral properties. mdpi.commdpi.com For instance, certain derivatives have shown promise as dopamine (B1211576) D3 receptor antagonists, which have potential applications in the treatment of addiction and psychosis. mdpi.com Additionally, ligands incorporating this scaffold have been designed for μ-opioid receptors, with potential use in treating pruritus. mdpi.com
Recent studies have also ventured into targeting enzymes involved in neuroinflammation and neurodegeneration. One such target is monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. mdpi.com The development of MAGL inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold is a promising avenue for therapies aimed at neurological and neurodegenerative diseases. mdpi.com Furthermore, the scaffold has been incorporated into dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. nih.gov The exploration of this scaffold in compounds targeting HIV-1 entry is another novel research direction.
The antitumor potential of this scaffold is also a significant area of investigation. Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have been studied for their antiproliferative activity against various tumor cell lines. mdpi.commdpi.comnih.gov These compounds have been shown to impact the actin cytoskeleton of cancer cells, suggesting a potential mechanism for their antitumor effects. nih.gov
The following table summarizes the diverse range of biological targets currently being explored for compounds containing the 3-azabicyclo[3.1.0]hexane scaffold:
| Biological Target | Therapeutic Area |
| Nicotinic Acetylcholine Receptors (α4β2) | Depression |
| Dopamine D3 Receptors | Addiction, Psychosis |
| μ-Opioid Receptors | Pruritus |
| Monoacylglycerol Lipase (MAGL) | Neurological and Neurodegenerative Diseases |
| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes |
| HIV-1 Entry | HIV/AIDS |
| Various (in cancer cells) | Oncology |
| Glycine Transporter-1 (GlyT1) | Schizophrenia, Alzheimer's Disease |
| Serotonin and Norepinephrine Transporters | Depression, Neuropathic Pain |
Advanced Synthetic Methodologies for Stereocontrol and Efficiency
The therapeutic potential of 3-azabicyclo[3.1.0]hexane derivatives is intrinsically linked to their stereochemistry. Consequently, the development of advanced synthetic methodologies that offer high levels of stereocontrol and efficiency is a critical area of research. A variety of innovative approaches have been established to construct this bicyclic system with precision.
Catalytic methods have proven particularly fruitful. Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be a highly effective method for producing either the exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes with excellent diastereoselectivity. mdpi.com This process is notable for its efficiency, operating at very low catalyst loadings. mdpi.com Another powerful strategy involves the use of a tailored CpxRhIII catalyst to promote the C–H functionalization of N-enoxysuccinimides, leading to the formation of disubstituted cis-cyclopropanes with high enantioselectivity. These intermediates can then be cyclized in the presence of a Cp*IrIII catalyst to yield a diverse range of substituted 3-azabicyclo[3.1.0]hexanes. mdpi.com
Asymmetric synthesis is paramount for accessing specific enantiomers with desired biological activity. An expedient and atom-economical asymmetric synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes has been developed, which proceeds in a single stage without the need for isolating intermediates. bohrium.comgoogle.com This method relies on a detailed understanding of the epoxy nitrile coupling mechanism to achieve high enantiomeric excess and yield. bohrium.comgoogle.com Furthermore, palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. nih.gov
1,3-Dipolar cycloaddition reactions are also a cornerstone in the synthesis of this scaffold. The reaction between azomethine ylides and cyclopropenes, catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex, allows for the construction of 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers. mdpi.comnih.gov This method has been successfully applied to the synthesis of bis-spirocyclic derivatives. mdpi.com
Other innovative approaches include photochemical methods, which have been used to synthesize CHF2-substituted 3-azabicyclo[3.1.0]hexanes through the decomposition of CHF2-substituted pyrazolines. chemimpex.com Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides offers another efficient route to conformationally restricted aza[3.1.0]bicycles. nih.gov
The following table provides an overview of some advanced synthetic methodologies for the 3-azabicyclo[3.1.0]hexane scaffold:
| Synthetic Methodology | Key Features |
| Dirhodium(II)-Catalyzed Cyclopropanation | High diastereoselectivity, low catalyst loadings. mdpi.com |
| CpxRhIII/Cp*IrIII Catalyzed C–H Activation and Cyclization | High enantioselectivity, access to diverse derivatives. mdpi.com |
| Asymmetric Epoxy Nitrile Coupling | Atom-economical, single-stage process. bohrium.comgoogle.com |
| Palladium-Catalyzed Asymmetric Cyclization | Mild conditions, access to chiral compounds. nih.gov |
| 1,3-Dipolar Cycloaddition | Construction of multiple stereocenters. mdpi.comnih.gov |
| Photochemical Decomposition | Synthesis of fluorinated derivatives. chemimpex.com |
| Base-Promoted Intramolecular Addition | Access to conformationally restricted analogs. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel therapeutics based on the 3-azabicyclo[3.1.0]hexane scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and reduced side effects.
In silico modeling and computational studies are already playing a crucial role in understanding the complex interactions between 3-azabicyclo[3.1.0]hexane derivatives and their biological targets. For instance, computational approaches have been instrumental in elucidating the binding modes of nicotinic receptor modulators that feature this scaffold. nih.gov These studies help in the rational design of new ligands with enhanced affinity and selectivity.
Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested compounds. This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success. For example, ML models could be developed to predict the potency of new 3-azabicyclo[3.1.0]hexane derivatives as nicotinic acetylcholine receptor modulators or dopamine D3 receptor antagonists. While specific applications of AI and ML in the design of 1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane derivatives are not yet widely reported, the general trends in drug discovery suggest that this is a rapidly emerging area. One study has mentioned the use of machine learning for retrosynthetic product design, which could be applied to the synthesis of complex molecules like those containing the 3-azabicyclo[3.1.0]hexane core. ugent.be
The use of AI can also extend to the optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the prediction of potential toxicity. By integrating these predictions early in the design phase, researchers can focus their efforts on developing drug candidates with more favorable safety and efficacy profiles.
Development of Next-Generation Therapeutics Based on the 3-Azabicyclo[3.1.0]hexane Scaffold
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold provides a robust platform for the development of next-generation therapeutics that address unmet medical needs. The rigid, three-dimensional nature of this chemical motif offers advantages over more flexible structures, often leading to improved potency, selectivity, and metabolic stability. bohrium.com
In the realm of neuroscience, research is focused on developing novel treatments for neurodegenerative and psychiatric disorders. The demonstrated activity of 3-azabicyclo[3.1.0]hexane derivatives at nicotinic and dopamine receptors, as well as their potential as MAGL inhibitors, makes them attractive candidates for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.comgoogle.com The development of triple reuptake inhibitors based on this scaffold, which simultaneously target serotonin, norepinephrine, and dopamine transporters, represents a promising strategy for more effective antidepressants with a faster onset of action. acs.org
The anti-inflammatory properties of compounds containing the 3-azabicyclo[3.1.0]hexane core are also being harnessed for the development of new therapies for autoimmune and inflammatory disorders. mdpi.comgoogle.com These could offer new treatment options for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In oncology, the focus is on designing more potent and selective antitumor agents. The ability of certain 3-azabicyclo[3.1.0]hexane derivatives to disrupt the cytoskeleton of cancer cells is a promising avenue for the development of novel chemotherapeutics. mdpi.comnih.gov Further research in this area could lead to the discovery of drugs that are effective against a broad range of cancers, including those that have developed resistance to existing treatments.
The following table outlines potential next-generation therapeutic applications for drugs based on the 3-azabicyclo[3.1.0]hexane scaffold:
| Therapeutic Area | Potential Application |
| Neurodegenerative Diseases | Treatment of Alzheimer's and Parkinson's disease. mdpi.comgoogle.com |
| Psychiatric Disorders | Novel antidepressants and antipsychotics. google.com |
| Inflammatory Disorders | Development of new anti-inflammatory agents. mdpi.comgoogle.com |
| Oncology | Targeted therapies for various cancers. mdpi.commdpi.comnih.gov |
| Infectious Diseases | Antiviral and antibacterial agents. mdpi.com |
Q & A
Q. Basic
- ¹H/¹³C NMR : Used to confirm substituent positions and stereochemistry, e.g., distinguishing N-methyl vs. N-aryl groups .
- X-ray crystallography : Resolves absolute configurations, as demonstrated for bicifadine derivatives .
How does stereochemistry influence biological activity?
Advanced
The 1R,5S configuration in bicifadine’s (+) enantiomer is essential for analgesic potency, while the (-) enantiomer is inactive . Similarly, N-methylation (vs. N-allyl or N-hexyl) retains activity, emphasizing the role of steric and electronic effects . Enantiopure sigma receptor ligands also show distinct binding affinities .
What biological activities are associated with this scaffold?
Q. Basic
- Analgesic : Bicifadine (1-(4-methylphenyl)-derivative) exhibits non-narcotic pain relief .
- Sigma receptor modulation : 1-Phenyl derivatives act as ligands with potential CNS applications .
- Triple reuptake inhibition : 6-Alkoxyalkyl derivatives inhibit SERT, NET, and DAT, showing antidepressant potential .
What strategies optimize binding affinity in structure-activity relationship (SAR) studies?
Q. Advanced
- Para-substitution on aryl groups : Enhances analgesic potency (e.g., 4-methylphenyl in bicifadine) .
- Spiro-fused derivatives : Bis-spirocyclic compounds improve selectivity for nicotinic receptors .
- Bioisosteric replacement : Trifluoromethyl or alkoxyalkyl groups enhance metabolic stability and brain penetration .
How can researchers resolve contradictions in biological assay data?
Q. Advanced
- Verify stereochemical purity : Inactive batches may contain racemic mixtures or incorrect enantiomers .
- Assay-specific conditions : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or endpoint measurements (e.g., IC₅₀ vs. Ki) can skew results .
- Control for off-target effects : Use selective antagonists (e.g., naloxone for opioid receptors) to confirm target engagement .
What computational methods predict target interactions for this scaffold?
Q. Advanced
- Pharmacophore modeling : Guides substituent placement for triple reuptake inhibitors by mapping SERT/NET/DAT binding pockets .
- Molecular docking : Validates interactions with histone deacetylases or opioid receptors using crystal structures .
- MD simulations : Assesses conformational stability of spirocyclic derivatives in aqueous environments .
What challenges arise in scaling up synthesis for in vivo studies?
Q. Basic
- Catalyst efficiency : Pd or Ru catalysts for cyclopropanation require optimization to reduce costs .
- Purification of stereoisomers : Chiral HPLC or enzymatic resolution may be needed for enantiopure batches .
- Handling cyclopropene intermediates : These are highly strained and require low-temperature storage .
How can derivatives be designed for improved pharmacokinetics?
Q. Advanced
- LogP modulation : Introduce polar groups (e.g., hydroxymethyl) to reduce plasma protein binding .
- Prodrug strategies : Esterify carboxylic acids (e.g., ethyl carbamate derivatives) to enhance oral bioavailability .
- Blood-brain barrier penetration : Alkoxyalkyl chains (e.g., 6-[2-methoxyethyl]) improve brain-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
